11beta-Prostaglandin F1beta 11beta-Prostaglandin F1beta 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted.
11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound.
Brand Name: Vulcanchem
CAS No.: 37785-86-7
VCID: VC21221993
InChI: InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1
SMILES: CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Molecular Formula: C20H36O5
Molecular Weight: 356.5 g/mol

11beta-Prostaglandin F1beta

CAS No.: 37785-86-7

Cat. No.: VC21221993

Molecular Formula: C20H36O5

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

11beta-Prostaglandin F1beta - 37785-86-7

Specification

Description 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted.
11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound. 11β-PGF1β is the stereoisomer of PGF1α with both C-9 and C-11 hydroxyls inverted. There are no published reports on the biological activity of this compound.
CAS No. 37785-86-7
Molecular Formula C20H36O5
Molecular Weight 356.5 g/mol
IUPAC Name 7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1
Standard InChI Key DZUXGQBLFALXCR-MBOYTVKESA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator